Ethyl trimethylacetate

Beschreibung

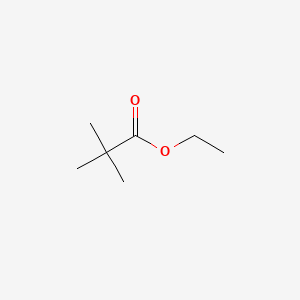

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEIMYAXCOIQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049294 | |

| Record name | Ethylpivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3938-95-2 | |

| Record name | Ethyl pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl pivalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2-dimethyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylpivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/738S62LZWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl Trimethylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trimethylacetate, also known as ethyl pivalate (B1233124) or ethyl 2,2-dimethylpropanoate, is an ester recognized for its characteristic fruity odor. It serves as a valuable building block in organic synthesis, finding applications as a solvent and an intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and key safety information for laboratory handling.

Chemical and Physical Properties

This compound is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| CAS Number | 3938-95-2 | |

| Appearance | Clear, colorless liquid | |

| Odor | Fruity | |

| Density | 0.856 g/mL at 25 °C | |

| Boiling Point | 118 °C | |

| Refractive Index (n20/D) | 1.391 | |

| Flash Point | 15 °C (59 °F) - closed cup | |

| InChI | InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3 | |

| InChIKey | HHEIMYAXCOIQCJ-UHFFFAOYSA-N | |

| Canonical SMILES | CCOC(=O)C(C)(C)C |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized in the following sections.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| 4.11 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ | |

| 1.25 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ | |

| 1.20 | Singlet | 9H | - | -C(CH₃ )₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 178.5 | C =O (Ester carbonyl) | |

| 60.2 | -O-CH₂ -CH₃ | |

| 38.7 | -C (CH₃)₃ | |

| 27.2 | -C(CH₃ )₃ | |

| 14.3 | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns that can be used for its identification.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment | Reference(s) |

| 57 | 100% (Base Peak) | [C(CH₃)₃]⁺ (tert-butyl cation) | |

| 41 | ~29% | [C₃H₅]⁺ | |

| 29 | ~23% | [CH₃CH₂]⁺ (ethyl cation) | |

| 87 | - | [M - C₂H₅]⁺ | |

| 102 | - | [M - C₂H₄]⁺ (McLafferty rearrangement) | |

| 130 | - | [M]⁺ (Molecular ion) |

The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, formed by the cleavage of the ester bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Reference(s) |

| ~1735 | Strong | C=O Stretch | Ester | |

| 2975 - 2845 | Medium to Strong | C-H Stretch | Alkyl | |

| ~1240 | Strong | C-O Stretch | Ester |

The strong absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.

Synthesis

The most common method for the synthesis of this compound is the Fischer esterification of trimethylacetic acid (pivalic acid) with ethanol, using a strong acid catalyst such as sulfuric acid.

Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Trimethylacetate (CAS 3938-95-2)

This compound, also known by its synonyms Ethyl pivalate (B1233124) and Ethyl 2,2-dimethylpropanoate, is an ester recognized for its distinct fruity odor and significant applications in organic synthesis and various industries.[1][2] Its unique molecular architecture, featuring a sterically hindered tert-butyl group, imparts specific chemical properties that make it a valuable intermediate in the production of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its technical specifications, synthesis protocols, applications, and safety information.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its application in experimental design, chemical synthesis, and formulation development.

| Property | Value | References |

| CAS Number | 3938-95-2 | [2][3] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][4] |

| Molecular Weight | 130.18 g/mol | [1][3][5] |

| Appearance | Clear, colorless liquid | [1][2][6] |

| Boiling Point | 118 °C (lit.) | [4][7] |

| Density | 0.856 g/mL at 25 °C (lit.) | [4][7] |

| Refractive Index (n20/D) | 1.391 (lit.) | [7] |

| Flash Point | 15 °C (59 °F) - closed cup | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [2] |

| InChI Key | HHEIMYAXCOIQCJ-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CCOC(=O)C(C)(C)C | [2][3] |

Synthesis and Purification

The most prevalent method for synthesizing this compound is the Fischer esterification of trimethylacetic acid (pivalic acid) with ethanol, using an acid catalyst like sulfuric acid.[1] Alternative methods include transesterification and other condensation reactions.[1]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound.

-

Reagent Preparation: In a round-bottom flask, combine trimethylacetic acid (1.0 equivalent) and absolute ethanol (2.0-3.0 equivalents).

-

Catalyst Addition: While cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux: Add boiling chips and assemble a reflux condenser. Heat the mixture to a moderate boil and maintain reflux for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup & Neutralization: After cooling, transfer the mixture to a separatory funnel. Wash the mixture sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Purification: Dry the separated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate. Filter to remove the drying agent. The crude product is then purified by fractional distillation, collecting the fraction boiling at approximately 118 °C.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectroscopic data for this compound are as follows:

-

¹H NMR: The spectrum is expected to show three distinct signals: a triplet around 1.2 ppm (3H, -CH₂CH₃ ), a singlet around 1.2 ppm (9H, -C(CH₃ )₃), and a quartet around 4.1 ppm (2H, -CH₂ CH₃). The singlet for the nine tert-butyl protons will be a prominent feature.

-

¹³C NMR: Key signals would include those for the carbonyl carbon (C=O), the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene (B1212753) and methyl carbons of the ethyl group.

-

IR Spectroscopy: A strong, characteristic absorption band for the ester C=O stretch is expected around 1730-1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for esters would also be observed.[8]

Applications in Research and Drug Development

This compound serves as a crucial building block and intermediate in organic chemistry.[1] Its applications are particularly relevant to the pharmaceutical industry.

-

Chemical Intermediate: It is a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1][2]

-

Protecting Group Chemistry: The pivaloyl group, derived from the trimethylacetate structure, is frequently used as a protecting group for alcohols and amines in multi-step syntheses due to its steric bulk and stability.

-

Prodrug Development: Pivaloate esters are often employed in prodrug strategies. An active pharmaceutical ingredient (API) is chemically modified to a pivaloate ester, which can improve oral bioavailability. In the body, metabolic enzymes cleave the ester to release the active drug.

-

Solvent: Due to its favorable properties, it can be used as a solvent in certain chemical processes and formulations.[1][2]

Caption: Role of this compound in synthesis and drug development pathways.

Reactivity and Stability

This compound is stable under normal temperatures and pressures.[2][6] The bulky tert-butyl group provides significant steric hindrance around the carbonyl center, which influences its reactivity compared to less substituted esters.

-

Incompatibilities: It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6][9]

-

Hazardous Decomposition: Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[6][9]

-

Hydrolysis: The ester linkage can be hydrolyzed back to trimethylacetic acid and ethanol under acidic or basic conditions.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2][8]

-

Handling: Handle in a well-ventilated area, using spark-proof tools and explosion-proof equipment.[6][10] Keep away from heat, sparks, open flames, and other ignition sources.[2][10] Personal Protective Equipment (PPE), including chemical splash goggles, appropriate gloves, and protective clothing, is required.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area.[2][6]

-

First Aid: In case of eye or skin contact, flush with plenty of water for at least 15 minutes.[6] If inhaled, move to fresh air.[6] Seek medical attention if irritation or other symptoms persist.[6][10]

References

- 1. Buy this compound | 3938-95-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | 3938-95-2 [chemicalbook.com]

- 8. This compound 99 3938-95-2 [sigmaaldrich.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

What is ethyl pivalate?

An In-depth Technical Guide to Ethyl Pivalate (B1233124) for Researchers and Drug Development Professionals

Introduction

Ethyl pivalate, also known as ethyl 2,2-dimethylpropanoate, is a carboxylic acid ester characterized by a sterically hindered tert-butyl group adjacent to the ester functionality. This structural feature imparts significant chemical stability and unique properties, making it a valuable compound in various chemical and pharmaceutical applications. It is a colorless liquid with a characteristic fruity odor.[1] This guide provides a comprehensive overview of ethyl pivalate, including its physicochemical properties, synthesis, spectral data, applications in research and drug development, and safety and handling protocols.

Physicochemical and Spectroscopic Data

The unique chemical structure of ethyl pivalate gives rise to its specific physical and spectroscopic characteristics. These properties are crucial for its application in synthesis and as a solvent.

Physical Properties

The physical properties of ethyl pivalate are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [2][3] |

| Molar Mass | 130.18 g/mol | [2] |

| Density | 0.856 g/mL at 25 °C | [2] |

| Melting Point | -90 °C | [2] |

| Boiling Point | 118 °C | [2] |

| Flash Point | 15 °C (59 °F) | [4] |

| Vapor Pressure | 17 mmHg at 25 °C | [2][5] |

| Refractive Index | n20/D 1.391 | [2] |

| Solubility | Soluble in alcohol; Water solubility: 1152 mg/L at 25 °C (estimated) | [1][4] |

| logP | 2.059 (estimated) | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of ethyl pivalate.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | (CDCl₃) δ (ppm): 4.11 (q, 2H), 1.25 (t, 3H), 1.20 (s, 9H) | [6] |

| ¹³C NMR | (CDCl₃) δ (ppm): 178.5, 60.1, 38.6, 27.2, 14.3 | [7] |

| IR (Infrared) | Key peaks corresponding to C=O stretching of the ester and C-H stretching of the alkyl groups. | [8][9] |

| Mass Spec (MS) | Major fragments at m/z 57, 41, 29, 56. | [8] |

Synthesis of Ethyl Pivalate

Ethyl pivalate is typically synthesized via the Fischer esterification of pivalic acid (2,2-dimethylpropanoic acid) with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of ethyl pivalate from pivalic acid and ethanol.[10]

Materials:

-

Pivalic acid (neopentanoic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Magnesium sulfate

Procedure:

-

In a flask equipped with a heating mantle and a reflux condenser, add 306 g of pivalic acid to 1035 mL of absolute ethanol.

-

Slowly add 65 mL of concentrated sulfuric acid to the mixture.

-

Heat the mixture under reflux for three hours.

-

After cooling, extract the hot mixture with 4 liters of a 10% sodium carbonate solution to neutralize the acidic components.

-

Collect the separated organic layer and dry it overnight with magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Purify the crude product by distillation at atmospheric pressure.

-

Initially, apply low heat to collect a fraction at approximately 73 °C, which consists mainly of ethanol.

-

Increase the heat to collect the second fraction, which is pure ethyl pivalate, at a temperature range of 108-111 °C.

-

The purified ethyl pivalate can be further dried over magnesium sulfate.

Yield: Approximately 77%.[10]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of ethyl pivalate via Fischer esterification.

Applications in Research and Drug Development

Ethyl pivalate serves as a versatile building block and solvent in organic synthesis, including in the pharmaceutical industry.

Role as a Protecting Group

The pivaloyl (Piv) group, often introduced via reagents like pivaloyl chloride or pivalic anhydride, is a robust protecting group for alcohols and amines. The steric hindrance provided by the tert-butyl group makes it stable to a wide range of reaction conditions. While ethyl pivalate itself is not the direct reagent for protection, its synthesis and the stability of the pivaloyl ester bond are of significant interest in the strategic design of complex molecules, including active pharmaceutical ingredients (APIs).

Intermediate in Organic Synthesis

Ethyl pivalate is utilized as an intermediate in the synthesis of more complex molecules. Its applications include its use in the production of pharmaceuticals, agrochemicals, and fragrances. For instance, it can be a precursor in the synthesis of ketones, amides, and other esters through various organic reactions.

Non-Reactive Solvent

Due to its high stability and low reactivity, ethyl pivalate is suitable as a solvent for reactions that require inert conditions. Its favorable volatility and solubility properties also make it useful in certain formulations.

Logical Relationship of Properties to Applications

Caption: Logical connections between the chemical properties of ethyl pivalate and its primary applications.

Safety and Handling

Proper handling and storage of ethyl pivalate are crucial to ensure laboratory safety.

Hazard Identification

-

Flammability: Ethyl pivalate is a flammable liquid and vapor.[4][11] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[11]

-

Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[11] The toxicological properties have not been fully investigated.[11]

Handling and Storage

-

Handling: Use in a well-ventilated area.[2] Employ spark-proof tools and explosion-proof equipment.[11] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[2][11] Keep containers tightly closed.[11] Store in a flammables-designated area.[11]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.[11]

-

Skin Protection: Wear appropriate protective gloves and a chemical apron.[11]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[11]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[11]

Conclusion

Ethyl pivalate is a valuable compound for researchers and professionals in drug development and other chemical industries. Its unique combination of steric hindrance and ester functionality provides it with a stable yet synthetically useful profile. A thorough understanding of its properties, synthesis, and safety precautions is essential for its effective and safe utilization in a laboratory or industrial setting.

References

- 1. scent.vn [scent.vn]

- 2. Ethyl Pivalate [chembk.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. ethyl pivalate, 3938-95-2 [thegoodscentscompany.com]

- 5. lookchem.com [lookchem.com]

- 6. Ethyl trimethylacetate(3938-95-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl pivalate | C7H14O2 | CID 19838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propanoic acid, 2,2-dimethyl-, ethyl ester [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. Ethyl pivalate(3938-95-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2,2-dimethylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethylpropanoate, also known as ethyl pivalate (B1233124), is an organic compound classified as a carboxylate ester.[1][2][3] It is derived from 2,2-dimethylpropanoic acid (pivalic acid) and ethanol (B145695). This sterically hindered ester is a colorless liquid with a characteristic fruity odor.[1][2] Its unique structural features and chemical properties make it a subject of interest in various scientific and industrial fields, including organic synthesis, materials science, and potentially as a scaffold in drug design due to its metabolic stability. This guide provides a comprehensive overview of its structure, properties, synthesis, and characterization.

Molecular Structure and Properties

The molecular structure of ethyl 2,2-dimethylpropanoate is characterized by a central quaternary carbon atom bonded to three methyl groups and a carbonyl group. This tert-butyl group imparts significant steric hindrance around the ester functionality.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 2,2-dimethylpropanoate[4] |

| Synonyms | Ethyl pivalate, Ethyl trimethylacetate[1][4] |

| CAS Number | 3938-95-2[1][4] |

| Molecular Formula | C₇H₁₄O₂[1][4] |

| Molecular Weight | 130.18 g/mol [1][4] |

| SMILES | CCOC(=O)C(C)(C)C[4] |

| InChI | InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3[4] |

Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 118 °C | [2] |

| Melting Point | -90 °C | [2] |

| Density | 0.856 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.391 | [2] |

| Flash Point | 15 °C (59 °F) | [2] |

| Solubility | Soluble in ethanol |[1] |

Molecular Structure Diagram

Caption: 2D structure of ethyl 2,2-dimethylpropanoate.

Synthesis

The most common and industrially viable method for the synthesis of ethyl 2,2-dimethylpropanoate is the Fischer esterification of 2,2-dimethylpropanoic acid (pivalic acid) with ethanol in the presence of an acid catalyst.[5]

Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The overall transformation is the conversion of a carboxylic acid and an alcohol to an ester and water.

Caption: Fischer esterification workflow for ethyl 2,2-dimethylpropanoate synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of ethyl 2,2-dimethylpropanoate via Fischer esterification.

Materials:

-

2,2-dimethylpropanoic acid (pivalic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,2-dimethylpropanoic acid and an excess of absolute ethanol (typically a 3 to 5-fold molar excess). Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours to ensure completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the solution.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether and excess ethanol by rotary evaporation.

-

-

Purification:

-

Purify the crude product by fractional distillation to obtain pure ethyl 2,2-dimethylpropanoate. The fraction boiling at approximately 118 °C should be collected.[2]

-

Spectroscopic Characterization

The structure and purity of the synthesized ethyl 2,2-dimethylpropanoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of ethyl 2,2-dimethylpropanoate is expected to show three distinct signals corresponding to the three different proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | s | 9H | (CH₃)₃C- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

| ~4.1 | q | 2H | -O-CH₂ -CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The triplet and quartet are due to spin-spin coupling between the ethyl protons.

¹³C NMR: The ¹³C NMR spectrum will show four signals corresponding to the four unique carbon environments.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~14 | Primary | -O-CH₂-C H₃ |

| ~27 | Primary | (C H₃)₃C- |

| ~38 | Quaternary | (CH₃)₃C - |

| ~60 | Secondary | -O-C H₂-CH₃ |

| ~178 | Quaternary | C =O |

Note: These are typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (ester) |

| ~1150-1250 | Strong | C-O stretch (ester) |

| ~2870-2970 | Strong | C-H stretch (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular ion) |

| 115 | Moderate | [M - CH₃]⁺ |

| 101 | Moderate | [M - C₂H₅]⁺ |

| 85 | High | [M - OC₂H₅]⁺ |

| 57 | Very High | [(CH₃)₃C]⁺ (tert-butyl cation, base peak) |

Applications and Relevance in Drug Development

While ethyl 2,2-dimethylpropanoate itself is not a therapeutic agent, its structural motif, the pivaloyl group, is of significant interest in drug development. The steric bulk of the tert-butyl group can confer several advantageous properties to a drug molecule:

-

Increased Metabolic Stability: The steric hindrance can protect nearby functional groups from enzymatic degradation, thereby increasing the in vivo half-life of a drug.

-

Modulation of Lipophilicity: The incorporation of the pivaloyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Prodrug Design: The pivaloyloxymethyl group is a common promoiety used in the design of prodrugs to enhance the bioavailability of parent drugs containing carboxylic acid or hydroxyl groups.

The synthesis and characterization of simple pivaloate esters like ethyl 2,2-dimethylpropanoate serve as fundamental studies for understanding the chemical behavior and properties of this important functional group in more complex pharmaceutical agents.

Conclusion

Ethyl 2,2-dimethylpropanoate is a structurally interesting and chemically significant ester. Its synthesis via Fischer esterification is a robust and well-understood process. The characterization of this compound through modern spectroscopic techniques provides a clear correlation between its structure and its spectral data. For researchers in drug development, understanding the properties and synthesis of this and related pivaloate esters is crucial for the rational design of new therapeutic agents with improved pharmacokinetic profiles.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the synthesis and purification of ethyl 2,2-dimethylpropanoate.

References

In-Depth Technical Guide: Molecular Weight of Ethyl Trimethylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of ethyl trimethylacetate, an ester often utilized as a solvent and in the synthesis of pharmaceuticals. We will cover its molecular formula, the atomic weights of its constituent elements, and the calculation of its molecular weight.

Chemical Identity and Formula

This compound, also known by its IUPAC name ethyl 2,2-dimethylpropanoate or as ethyl pivalate, is an organic compound with the chemical formula C₇H₁₄O₂.[1][2][3][4][5] Its structure consists of a tert-butyl group attached to a carbonyl group, which is in turn bonded to an ethoxy group.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₇H₁₄O₂ indicates that a molecule of this compound contains:

-

7 Carbon (C) atoms

-

14 Hydrogen (H) atoms

-

2 Oxygen (O) atoms

To calculate the molecular weight, the standard atomic weights of these elements are required. The International Union of Pure and Applied Chemistry (IUPAC) provides conventionally accepted values for these atomic weights.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 130.187 |

The calculated molecular weight of this compound is approximately 130.18 g/mol .[2][3][5][6][7][8][9]

Experimental Data

The following table summarizes key physicochemical properties of this compound relevant to laboratory use.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂[1][2][3][4][5] |

| Molecular Weight | 130.18 g/mol [2][3][5][6][7][8][9] |

| CAS Number | 3938-95-2[1][2][6][7] |

| Density | 0.856 g/mL at 25 °C[5][7] |

| Boiling Point | 118 °C[7] |

| Refractive Index | n20/D 1.391[7] |

Methodologies for Molecular Weight Determination

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds like esters. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecular ion (M⁺) provides the molecular weight of the compound. For this compound, this peak would be observed at an m/z of approximately 130.

Visualization of Molecular Composition

The following diagram illustrates the contribution of each element to the final molecular weight of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 3938-95-2 [chemicalbook.com]

- 3. Buy this compound | 3938-95-2 [smolecule.com]

- 4. This compound 3938-95-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. chembk.com [chembk.com]

- 6. This compound - Ethyl pivalate, Ethyl 2 [sigmaaldrich.com]

- 7. トリメチル酢酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 3938-95-2 | DAA93895 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Physical Properties of Ethyl Trimethylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl trimethylacetate (also known as ethyl pivalate). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of a typical experimental workflow.

Core Physical Properties

This compound is an ester with the molecular formula C₇H₁₄O₂.[1] It is a clear, colorless liquid with a characteristic fruity odor.[1] Its stability and solvent properties make it a valuable component in various chemical syntheses and formulations.

The physical properties of this compound have been determined by various analytical methods. The following table provides a consolidated summary of these key properties for easy reference and comparison.

| Physical Property | Value | Conditions |

| Molecular Weight | 130.18 g/mol | |

| Boiling Point | 117-119 °C | 760 mmHg |

| Melting Point | -89.5 to -90 °C | |

| Density | 0.856 g/mL | 25 °C |

| 0.8555 g/cm³ | 20 °C | |

| Refractive Index | 1.391 | n20/D |

| 1.3908-1.3928 | ||

| Vapor Pressure | 17.80 mmHg | |

| Flash Point | 15 °C (59 °F) | Closed Cup |

| Solubility in Water | 1152 mg/L | 25 °C (estimated) |

| Solubility in Organic Solvents | Soluble | Alcohol |

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13] For specific experimental details, refer to the original literature.

Experimental Protocols for Physical Property Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[4][5][7][10][14]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at room temperature, this method is fundamental for organic compound characterization.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes, open at one end

-

Thermometer

-

Mortar and pestle (for solid samples)

Procedure:

-

A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point.

-

For a pure compound, the melting range (the difference between the final and initial temperatures) is typically narrow (0.5-2 °C).[12][13]

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[6][8][11][15][16]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume) or a graduated cylinder and an analytical balance

-

Analytical balance

-

Thermometer

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify a substance or assess its purity.[1][9][17][18][19]

Apparatus:

-

Abbe refractometer

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Soft tissue

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and a soft tissue.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point, a fundamental physical property.

Caption: Generalized workflow for boiling point determination.

This guide provides essential physical property data and standardized experimental methodologies relevant to this compound. For critical applications, it is recommended to perform independent measurements and validations.

References

- 1. scribd.com [scribd.com]

- 2. store.astm.org [store.astm.org]

- 3. thinksrs.com [thinksrs.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. mt.com [mt.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chymist.com [chymist.com]

- 15. chem.tamu.edu [chem.tamu.edu]

- 16. wjec.co.uk [wjec.co.uk]

- 17. davjalandhar.com [davjalandhar.com]

- 18. researchgate.net [researchgate.net]

- 19. mt.com [mt.com]

An In-depth Technical Guide to Ethyl Trimethylacetate: Synonyms, Identifiers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl trimethylacetate, a versatile ester with applications in various scientific domains. This document details its chemical identity, provides experimental protocols for its synthesis and analysis, and illustrates relevant workflows.

Core Data: Synonyms and Identifiers

This compound is known by a variety of names and is cataloged under several chemical identification systems. A structured summary of these is provided below for easy reference.

| Identifier Type | Identifier | Source |

| Systematic IUPAC Name | ethyl 2,2-dimethylpropanoate | [1][2] |

| Common Synonyms | Ethyl pivalate | [1][3] |

| Ethyl neopentanoate | [1] | |

| Ethyl 2,2-dimethylpropionate | [1][3] | |

| 2,2-Dimethylpropanoic acid ethyl ester | [1] | |

| Trimethylacetic acid, ethyl ester | [1] | |

| CAS Number | 3938-95-2 | [2] |

| PubChem CID | 19838 | [1] |

| Molecular Formula | C7H14O2 | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| SMILES | CCOC(=O)C(C)(C)C | [1][2] |

| InChI | InChI=1S/C7H14O2/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3 | [1][2] |

| InChIKey | HHEIMYAXCOIQCJ-UHFFFAOYSA-N | [1][2] |

| EINECS Number | 223-520-1 | [1] |

| Beilstein Registry Number | 1747617 | [4] |

| MDL Number | MFCD00009129 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from trimethylacetic acid (pivalic acid) and ethanol (B145695) using an acid catalyst.

Materials:

-

Trimethylacetic acid (pivalic acid)

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 1.0 mole of trimethylacetic acid and 2.0 moles of absolute ethanol.

-

Catalyst Addition: Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of cold water

-

100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)

-

100 mL of brine

-

-

-

Drying and Solvent Removal:

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess ethanol and any remaining volatile impurities using a rotary evaporator.

-

-

Purification (Optional): For higher purity, the crude this compound can be purified by fractional distillation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in a sample matrix.

Materials and Reagents:

-

This compound standard (≥99% purity)

-

Hexane (B92381) or Ethyl Acetate (GC grade)

-

Internal Standard (IS), e.g., Ethyl heptadecanoate

-

Sample containing this compound

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Standard Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard Spiking: Add the internal standard to each working standard to a final concentration of 10 µg/mL.

-

-

Sample Preparation:

-

Liquid-Liquid Extraction (for aqueous samples):

-

To 1 mL of the aqueous sample, add the internal standard.

-

Add 2 mL of hexane and vortex for 2 minutes.

-

Centrifuge to separate the layers.

-

Transfer the upper organic layer to a clean vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute in a known volume of hexane.

-

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared standard or sample into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 40-300

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

-

Determine the concentration of this compound in the samples by using the calibration curve.

-

Visualizations: Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the Fischer esterification synthesis of this compound.

References

The Pivotal Role of Pivalic Acid Esters: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalic acid, a sterically hindered carboxylic acid, and its corresponding esters have carved a significant niche in organic chemistry and pharmaceutical sciences. Initially explored for their unique chemical stability, pivalic acid esters have become instrumental as protecting groups and, most notably, as promoieties in the design of prodrugs to enhance the bioavailability of parent drug molecules. This technical guide provides a comprehensive overview of the discovery and history of pivalic acid esters, detailed experimental protocols for their synthesis, a compilation of their physicochemical properties, and an in-depth look at their application in drug development, with a focus on the pivaloyloxymethyl (POM) prodrug strategy.

Discovery and History

The journey of pivalic acid (trimethylacetic acid) began in the 19th century with the pioneering work of Russian chemist Aleksandr Butlerov. In 1874, Butlerov first synthesized pivaloyl chloride by reacting pivalic acid with phosphorus pentachloride.[1] The industrial-scale synthesis of pivalic acid itself was later revolutionized by the Koch-Haaf reaction, a process that involves the hydrocarboxylation of isobutene.[2] This method remains a primary route for the large-scale production of pivalic acid.[3]

The unique steric hindrance provided by the tertiary butyl group in pivalic acid renders its esters unusually resistant to hydrolysis.[4] This property was initially exploited in the development of stable polymers and lacquers. However, it was in the realm of medicinal chemistry that pivalic acid esters found a transformative application. The development of the pivaloyloxymethyl (POM) promoiety allowed for the creation of prodrugs with enhanced lipophilicity, leading to improved absorption and oral bioavailability of parent drug molecules. A notable early example is pivampicillin, a POM ester of ampicillin (B1664943), which demonstrated significantly higher blood levels of the active drug upon oral administration compared to ampicillin itself. This success paved the way for the development of a wide range of pivalic acid ester prodrugs, including antivirals and other antibiotics.

Physicochemical Properties of Pivalic Acid and Its Esters

The physicochemical properties of pivalic acid esters are crucial for their function as prodrugs and protecting groups. The bulky tert-butyl group significantly influences their stability, solubility, and reactivity. Below are tables summarizing the key properties of pivalic acid and some of its common esters, as well as prominent pivaloyloxymethyl prodrugs.

Table 1: Physicochemical Properties of Pivalic Acid and Simple Pivalate (B1233124) Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 163-164 | 32-35 | 0.905 |

| Methyl Pivalate | C₆H₁₂O₂ | 116.16 | 101-102 | - | 0.873 |

| Ethyl Pivalate | C₇H₁₄O₂ | 130.18 | 118 | - | 0.856 |

| n-Propyl Pivalate | C₈H₁₆O₂ | 144.21 | 135-136 | - | 0.853 |

| n-Butyl Pivalate | C₉H₁₈O₂ | 158.24 | 155-156 | - | 0.849 |

| tert-Butyl Pivalate | C₉H₁₈O₂ | 158.24 | 134-135 | - | 0.813 |

Data compiled from various sources.[5][6][7][8][9][10][11][12][13]

Table 2: Physicochemical Properties of Selected Pivaloyloxymethyl (POM) Prodrugs

| Prodrug Name | Parent Drug | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |

| Pivampicillin | Ampicillin | C₂₂H₂₉N₃O₆S | 463.55 | Practically insoluble in water, freely soluble in methanol.[14] |

| Adefovir Dipivoxil | Adefovir | C₂₀H₃₂N₅O₈P | 501.47 | 19 mg/mL at pH 2.0; 0.4 mg/mL at pH 7.2.[15] |

| Cefditoren (B193786) Pivoxil | Cefditoren | C₂₅H₂₈N₆O₇S₃ | 620.72 | Low water solubility.[16] |

Data compiled from various sources.[14][15][16][17]

Synthesis of Pivalic Acid and its Esters: Experimental Protocols

The synthesis of pivalic acid and its esters can be achieved through various methods. The Koch-Haaf reaction is the primary industrial route for pivalic acid, while laboratory-scale syntheses often employ the oxidation of pinacolone (B1678379) or Grignard reagents. Pivalic acid esters are typically prepared through Fischer esterification, acylation with pivaloyl chloride, or, in the case of POM prodrugs, via intermediates like chloromethyl pivalate.

Laboratory Synthesis of Pivalic Acid via Oxidation of Pinacolone

This method provides a reliable laboratory-scale synthesis of pivalic acid.[18]

Reaction: (CH₃)₃CCOCH₃ + 3NaOBr → (CH₃)₃CCOONa + CHBr₃ + 2NaOH

Materials:

-

Pinacolone (1 mole)

-

Sodium hydroxide (B78521) (6 moles)

-

Bromine (3 moles)

-

Water

-

Concentrated Sulfuric Acid

-

Benzene (B151609) (for azeotropic drying)

-

Anhydrous Calcium Sulfate (B86663) (optional)

Procedure:

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide in water and cool the solution to 0°C.

-

Slowly add bromine to the cooled sodium hydroxide solution with vigorous stirring, maintaining the temperature below 10°C to form a sodium hypobromite (B1234621) solution.

-

To the freshly prepared sodium hypobromite solution, add pinacolone dropwise while keeping the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature until the solution is decolorized (approximately 1 hour), and then stir for an additional 3 hours.

-

Steam distill the reaction mixture to remove bromoform (B151600) and any unreacted pinacolone.

-

Cool the distillation residue and cautiously acidify with concentrated sulfuric acid.

-

Steam distill again to collect the pivalic acid, which will co-distill with water.

-

Separate the pivalic acid layer from the aqueous layer.

-

Dry the pivalic acid by azeotropic distillation with benzene or by using a drying agent like anhydrous calcium sulfate.

-

Purify the final product by distillation.

General Synthesis of a Pivalic Acid Ester using Pivaloyl Chloride

This is a common and efficient method for the esterification of alcohols.

Reaction: (CH₃)₃CCOCl + R-OH + Pyridine (B92270) → (CH₃)₃CCOOR + Pyridine·HCl

Materials:

-

Pivaloyl chloride (1 equivalent)

-

Alcohol (R-OH) (1 equivalent)

-

Pyridine (1.1 equivalents)

-

Anhydrous diethyl ether or dichloromethane (B109758) as solvent

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting pivalic acid ester by distillation or column chromatography.

Synthesis of a Pivaloyloxymethyl (POM) Prodrug via Chloromethyl Pivalate

This protocol outlines the synthesis of a POM prodrug, exemplified by the preparation of sulbactam (B1307) pivoxil.[19]

Reaction: Sulbactam-Na + (CH₃)₃CCOOCH₂Cl → Sulbactam Pivoxil + NaCl

Materials:

-

Sodium salt of the parent drug (e.g., Sulbactam sodium) (1 equivalent)

-

Chloromethyl pivalate (1.1 equivalents)[20]

-

A polar aprotic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

Procedure:

-

Dissolve the sodium salt of the parent drug in the polar aprotic solvent.

-

Add chloromethyl pivalate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by techniques such as HPLC.

-

Once the reaction is complete, dilute the reaction mixture with water to precipitate the product.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water to remove any remaining salts and solvent.

-

Dry the product under vacuum to obtain the pivaloyloxymethyl prodrug.

-

Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Key Applications of Pivalic Acid Esters

Pivaloyloxymethyl (POM) Prodrugs in Drug Development

The primary application of pivalic acid esters in the pharmaceutical industry is in the formation of POM prodrugs. This strategy is employed to overcome poor oral bioavailability of drugs containing carboxylic acid or phosphate (B84403) functional groups.

Mechanism of Action: The POM group masks the polar, ionizable group of the parent drug, thereby increasing its lipophilicity. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich membranes of the gastrointestinal tract. Once absorbed into the bloodstream or within cells, the ester linkage is rapidly cleaved by ubiquitous esterase enzymes, releasing the active parent drug, pivalic acid, and formaldehyde.[21]

Examples of POM Prodrugs:

-

Antibiotics: Pivampicillin and pivmecillinam (B1664848) are prodrugs of ampicillin and mecillinam, respectively, with improved oral absorption.[21] Cefditoren pivoxil is an oral third-generation cephalosporin.[22]

-

Antivirals: Adefovir dipivoxil is a prodrug of adefovir, used in the treatment of hepatitis B.[23]

Pivaloyl Group as a Protecting Group in Organic Synthesis

The steric bulk of the pivaloyl (Piv) group makes it an excellent protecting group for alcohols and amines in multi-step organic synthesis. Pivaloate esters are highly resistant to a wide range of reaction conditions, including basic hydrolysis, oxidation, and many organometallic reagents.[24]

Protection: Alcohols can be protected by reacting them with pivaloyl chloride in the presence of a base like pyridine.

Deprotection: The pivaloyl group can be removed under more forcing conditions, such as treatment with strong base (e.g., NaOH or KOH) in a protic solvent at elevated temperatures, or by using reducing agents like lithium aluminum hydride (LiAlH₄).

Visualizing Key Pathways and Workflows

The Koch-Haaf Reaction for Pivalic Acid Synthesis

The Koch-Haaf reaction is a cornerstone of industrial pivalic acid production. The mechanism involves the formation of a stable tertiary carbocation from isobutene, followed by carbonylation and hydrolysis.

Enzymatic Hydrolysis of a Pivaloyloxymethyl (POM) Prodrug

This pathway illustrates the intracellular activation of a POM prodrug, leading to the release of the active pharmaceutical ingredient.

Experimental Workflow for Pivalic Acid Ester Synthesis and Purification

This diagram outlines a typical laboratory workflow for the synthesis, workup, and purification of a pivalic acid ester.

Conclusion

From its origins in fundamental organic synthesis to its current vital role in modern drug design, the story of pivalic acid and its esters is one of remarkable scientific progression. The unique steric and electronic properties of the pivaloyl group have made it an invaluable tool for chemists and pharmaceutical scientists. The ability of pivalic acid esters, particularly the pivaloyloxymethyl derivatives, to enhance the oral bioavailability of drugs has had a profound impact on the development of effective oral therapies. This technical guide has provided a comprehensive overview of the key aspects of pivalic acid ester chemistry, from their historical discovery to their practical synthesis and application, offering a valuable resource for researchers in the field of drug development and organic synthesis.

References

- 1. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 5. methyl pivalate, 598-98-1 [thegoodscentscompany.com]

- 6. JPH05125017A - Production of chloromethyl pivalate - Google Patents [patents.google.com]

- 7. n-Propyl pivalate | C8H16O2 | CID 138418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. n-Butyl pivalate | C9H18O2 | CID 138420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. butyl pivalate, 5129-37-3 [thegoodscentscompany.com]

- 10. Tert-butyl pivalate | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl pivalate - Wikipedia [en.wikipedia.org]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. methyl pivalate [flavscents.com]

- 14. PIVAMPICILLIN | 33817-20-8 [chemicalbook.com]

- 15. drugs.com [drugs.com]

- 16. WO2006100574A1 - Amorphous cefditoren pivoxil granules and processes for the preparation thereof - Google Patents [patents.google.com]

- 17. Pivampicillin | C22H29N3O6S | CID 33478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

- 19. An efficient method for the synthesis of sulbactam pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chloromethyl pivalate | 18997-19-8 [chemicalbook.com]

- 21. Pivampicillin Hydrochloride | C22H30ClN3O6S | CID 33477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

- 23. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Steric Hindrance Effects of Ethyl Trimethylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a critical factor in chemical reactivity and molecular design, profoundly influencing reaction rates, equilibrium positions, and the stereochemical outcome of chemical transformations. Ethyl trimethylacetate, also known as ethyl pivalate, serves as a quintessential model for studying these effects due to the bulky tert-butyl group adjacent to the carbonyl functionality. This technical guide provides an in-depth analysis of the steric effects imparted by the trimethylacetyl group in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding these principles is paramount for researchers in organic synthesis, medicinal chemistry, and drug development, where the modulation of steric bulk is a key strategy for optimizing molecular properties and biological activity.

Introduction to Steric Hindrance

Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky groups impede the approach of reactants to a reaction center.[1] This non-bonding interaction can significantly slow down or even prevent chemical reactions.[1] The tert-butyl group in this compound, with its three methyl groups radiating from a quaternary carbon, creates a sterically congested environment around the ester's carbonyl carbon. This guide will explore the quantifiable impact of this steric bulk on key reactions.

Quantitative Analysis of Steric Effects: The Taft Steric Parameter (Eₛ)

A well-established method for quantifying the steric effect of a substituent is through the Taft steric parameter, Eₛ. This parameter is derived from the relative rates of acid-catalyzed hydrolysis of substituted esters compared to a standard ester (methyl acetate). The Eₛ value for the tert-butyl group, which is structurally analogous to the trimethylacetyl group in this compound, is a strong indicator of its steric influence.

| Substituent Group | Taft Steric Parameter (Eₛ) | Interpretation |

| Hydrogen (H) | 0.00 | Reference |

| Methyl (CH₃) | -1.24 | Minor steric hindrance |

| Isopropyl (CH(CH₃)₂) | -1.60 | Moderate steric hindrance |

| tert-Butyl (C(CH₃)₃) | -2.78 | Significant steric hindrance [2] |

Table 1: Taft Steric Parameters (Eₛ) for Selected Alkyl Groups. A more negative Eₛ value indicates greater steric hindrance.[2] The highly negative Eₛ value for the tert-butyl group quantitatively demonstrates its substantial steric bulk, which leads to a significant reduction in reaction rates for processes where a nucleophile attacks the carbonyl carbon.[2]

Impact on Key Chemical Reactions

The steric hindrance of this compound manifests prominently in several fundamental organic reactions.

Ester Hydrolysis (Saponification)

The base-catalyzed hydrolysis of esters, or saponification, is a classic example of a reaction sensitive to steric effects. The reaction proceeds via a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The bulky tert-butyl group in this compound shields the carbonyl carbon, making it less accessible to the incoming nucleophile. This results in a significantly slower rate of hydrolysis compared to less sterically hindered esters like ethyl acetate.

Experimental Protocol: Comparative Hydrolysis Rate Measurement

Objective: To determine and compare the rate constants for the base-catalyzed hydrolysis of this compound and ethyl acetate.

Materials:

-

This compound

-

Ethyl acetate

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

Phenolphthalein (B1677637) indicator

-

Ethanol (B145695) (solvent)

-

Constant temperature water bath (e.g., 25°C)

-

Burettes, pipettes, conical flasks, stopwatches

Procedure:

-

Prepare two reaction flasks, one for each ester. In each flask, place a known volume of ethanol and the respective ester (e.g., 5 mL of 0.1 M ester in ethanol).

-

In a separate flask, place a known volume of 0.1 M NaOH solution.

-

Equilibrate all solutions to the desired reaction temperature in the water bath.

-

To initiate the reaction, add a known volume of the NaOH solution to the ester solution and start the stopwatch simultaneously.

-

At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) from the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of 0.1 M HCl.

-

Titrate the unreacted HCl with the standardized 0.1 M NaOH solution using phenolphthalein as the indicator.

-

The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.

-

Plot the appropriate concentration-time data (e.g., 1/[NaOH] vs. time for a second-order reaction) to determine the rate constant (k) for each ester.

Expected Outcome: The rate constant for the hydrolysis of this compound will be significantly smaller than that of ethyl acetate, providing a quantitative measure of the steric hindrance.

Caption: Base-catalyzed hydrolysis of this compound.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[3][4] A critical step in this reaction is the formation of an enolate ion by the deprotonation of an α-hydrogen. This compound lacks α-hydrogens and therefore cannot form an enolate. This renders it incapable of acting as the nucleophilic partner in a Claisen self-condensation.

However, it can act as an electrophilic acceptor in a "crossed" Claisen condensation with another ester that can form an enolate. Even in this role, the steric hindrance of the tert-butyl group will significantly slow down the rate of reaction by impeding the approach of the enolate nucleophile.[3]

Experimental Protocol: Attempted Claisen Self-Condensation

Objective: To demonstrate the lack of reactivity of this compound in a Claisen self-condensation reaction.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve sodium ethoxide in anhydrous ethanol in the flask.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux for a prolonged period (e.g., several hours).

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them by a suitable method (e.g., TLC or GC-MS).

-

After the reaction period, cool the mixture, neutralize with a weak acid, and perform a work-up (e.g., extraction with an organic solvent).

-

Analyze the final product mixture by ¹H NMR spectroscopy.

Expected Outcome: The ¹H NMR spectrum of the product mixture will show predominantly unreacted this compound, indicating that the Claisen condensation did not occur to any significant extent. This contrasts with a similar reaction using ethyl acetate, which would readily undergo self-condensation to form ethyl acetoacetate.[4]

Caption: Claisen self-condensation logical workflow.

Applications in Drug Development and Organic Synthesis

The principles of steric hindrance, exemplified by this compound, are strategically employed in drug development and organic synthesis.

-

Protecting Groups: The pivaloyl group (trimethylacetyl) is often used as a sterically hindered protecting group for alcohols and amines. Its bulkiness prevents unwanted reactions at the protected site, and it can be removed under specific conditions.

-

Modulation of Reactivity: By introducing bulky groups near a reactive center, chemists can control the regioselectivity and stereoselectivity of reactions. This is crucial in the synthesis of complex molecules with specific three-dimensional structures.

-

Drug Design: Steric hindrance plays a vital role in the interaction of a drug molecule with its biological target (e.g., an enzyme or receptor). A bulky group can enhance binding by occupying a specific hydrophobic pocket or, conversely, prevent binding to an off-target protein, thereby improving selectivity and reducing side effects.

Conclusion

This compound serves as an excellent case study for understanding and quantifying the profound effects of steric hindrance in chemical reactions. The bulky tert-butyl group significantly retards the rates of reactions involving nucleophilic attack at the carbonyl carbon and completely inhibits reactions that require the formation of an α-enolate. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough grasp of these steric effects is indispensable for the rational design of molecules with desired properties and for the development of efficient and selective synthetic methodologies.

References

An In-depth Technical Guide to Ethyl Trimethylacetate (C7H14O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trimethylacetate, also known as ethyl pivalate (B1233124), is an ester with the chemical formula C7H14O2. It is a colorless liquid with a characteristic fruity odor. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and a review of its applications and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a stable compound under normal conditions.[1] Key quantitative data are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 2,2-dimethylpropanoate | [2] |

| Synonyms | Ethyl pivalate, Ethyl 2,2-dimethylpropionate | [1] |

| CAS Number | 3938-95-2 | [1][3] |